molecular formula C20H20FN3O3 B4482336 5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole

5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole

Cat. No.: B4482336
M. Wt: 369.4 g/mol
InChI Key: YYPCHUTYDPXXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole is a complex organic compound featuring multiple functional groups, including oxazole and pyrrolidine rings

Preparation Methods

The synthesis of 5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxazole rings as a key step. For instance, starting from 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, the target compound can be synthesized with an overall yield of 32% . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The oxazole rings can be oxidized under specific conditions to form corresponding oxazoles.

    Reduction: Reduction reactions can target the carbonyl group within the compound.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist to certain receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar compounds to 5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole include other oxazole and pyrrolidine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. For instance, compounds like 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole exhibit similar structural motifs but have different applications and reactivity profiles.

Properties

IUPAC Name

[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-3-17-19(12(2)22-26-17)16-5-4-10-24(16)20(25)15-11-18(27-23-15)13-6-8-14(21)9-7-13/h6-9,11,16H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPCHUTYDPXXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
Reactant of Route 4
5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
Reactant of Route 6
5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.